molecular formula C19H25N3O B5505649 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone

Cat. No.: B5505649
M. Wt: 311.4 g/mol
InChI Key: VMMOIXZFNJVGGS-HOTGVXAUSA-N
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone is a complex organic compound with a unique structure that includes both pyrrolidine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyrrole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-3-7-15-12-22(13-16(15)20)19(23)18-11-10-17(21(18)2)14-8-5-4-6-9-14/h4-6,8-11,15-16H,3,7,12-13,20H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMOIXZFNJVGGS-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=C(N2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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